4-Desfluoro Sitagliptin

Pharmaceutical Quality Control Pharmacopeial Reference Standards Impurity Profiling

4-Desfluoro Sitagliptin (CAS 1345822-87-8), also designated as Sitagliptin EP Impurity B, is a structurally defined des-fluoro analog of the marketed DPP-4 inhibitor sitagliptin. It belongs to the triazolopyrazine class of dipeptidyl peptidase-4 (DPP-4) inhibitors and is supplied primarily as the phosphate salt.

Molecular Formula C₁₆H₁₉F₅N₅O₅P
Molecular Weight 487.32
CAS No. 1345822-87-8
Cat. No. B1141309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desfluoro Sitagliptin
CAS1345822-87-8
Synonyms(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate
Molecular FormulaC₁₆H₁₉F₅N₅O₅P
Molecular Weight487.32
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Desfluoro Sitagliptin (CAS 1345822-87-8) Procurement Guide: Identity, Class, and Comparator Context


4-Desfluoro Sitagliptin (CAS 1345822-87-8), also designated as Sitagliptin EP Impurity B, is a structurally defined des-fluoro analog of the marketed DPP-4 inhibitor sitagliptin. It belongs to the triazolopyrazine class of dipeptidyl peptidase-4 (DPP-4) inhibitors and is supplied primarily as the phosphate salt. Its molecular formula is C₁₆H₁₉F₅N₅O₅P with a molecular weight of 487.32 g/mol [1]. Unlike sitagliptin, which bears a 2,4,5-trifluorophenyl moiety, this compound possesses a 2,5-difluorophenyl substituent, making it a critical pharmacopeial impurity reference standard. While it retains DPP-4 inhibitory activity, the compound is predominantly procured for analytical quality control, impurity profiling, and pharmaceutical research applications rather than as a therapeutic agent. The closest comparators for procurement purposes are sitagliptin phosphate (CAS 654671-77-9), 5-desfluoro sitagliptin (CAS 1345822-86-7), 2-desfluoro sitagliptin (CAS 486459-88-5), and other DPP-4 inhibitors such as vildagliptin and saxagliptin [2].

Why 4-Desfluoro Sitagliptin Cannot Be Substituted by Generic Sitagliptin or Other DPP-4 Inhibitors in Regulated Analytical Workflows


Generic interchange is precluded because 4-Desfluoro Sitagliptin serves a function fundamentally distinct from that of sitagliptin or other DPP-4 inhibitors. Whereas sitagliptin is procured as an active pharmaceutical ingredient (API), 4-desfluoro sitagliptin is required as a certified pharmacopeial impurity reference standard (Ph. Eur. Impurity B) for chromatographic system suitability testing, method validation, and batch-release quality control [1]. Its 2,5-difluorophenyl substitution pattern yields a unique retention time and mass spectrometric signature that cannot be replicated by sitagliptin (2,4,5-trifluorophenyl) or by other desfluoro positional isomers such as 5-desfluoro or 2-desfluoro sitagliptin [2]. Regulatory submissions (e.g., ANDA filings) mandate impurity profiling against the specific EP-designated impurity B standard; substitution with a different analog introduces identity errors, fails system suitability criteria, and renders analytical data non-compliant with ICH Q3A/Q3B guidelines. The quantitative evidence below confirms exactly where these differences manifest.

Quantitative Differentiation Evidence for 4-Desfluoro Sitagliptin (CAS 1345822-87-8) Versus Comparators


Pharmacopeial Identity: 4-Desfluoro Sitagliptin as the Sole EP-Designated Impurity B Standard for Sitagliptin QC

4-Desfluoro Sitagliptin is the European Pharmacopoeia (Ph. Eur.) designated Impurity B for sitagliptin phosphate. No other positional isomer (5-desfluoro or 2-desfluoro) can serve as a substitute for system suitability testing or impurity quantification in EP-compliant methods. The compound is supplied as a certified reference material with full characterization data compliant with USP, EP, EMA, JP, and BP guidelines [1]. In contrast, 5-desfluoro sitagliptin is designated as Impurity C, and substitution of Impurity B with Impurity C in a validated HPLC method would produce a different retention time and fail the system suitability criterion for resolution between impurity peaks [2].

Pharmaceutical Quality Control Pharmacopeial Reference Standards Impurity Profiling

DPP-4 Inhibitory Potency: 4-Desfluoro Sitagliptin IC₅₀ of 27 nM Against Human DPP-4 Versus Sitagliptin at 18 nM

Des-fluoro-sitagliptin (4-desfluoro sitagliptin) is a potent and selective DPP-4 inhibitor with a reported half-maximal inhibitory concentration (IC₅₀) of 27 nmol/L against human DPP-4 and 97 nmol/L against mouse DPP-4 [1]. For comparison, the parent compound sitagliptin exhibits a more potent IC₅₀ of 18 nM against human DPP-4 [2]. The 1.5-fold difference in potency (27 nM vs. 18 nM) is attributable to the absence of the 4-fluoro substituent on the phenyl ring, which reduces hydrophobic interactions within the DPP-4 S1 pocket. Importantly, both compounds retain strong selectivity for DPP-4 over related proteases such as DPP-8 and DPP-9 (class-level inference from the sitagliptin pharmacophore) [3].

DPP-4 Inhibition Enzyme Potency SAR Analysis

Structural Differentiation: 2,5-Difluorophenyl Pattern of 4-Desfluoro Sitagliptin Versus 2,4,5-Trifluorophenyl of Sitagliptin Drives Distinct Chromatographic and Mass Spectrometric Behavior

The structural distinction between 4-desfluoro sitagliptin (2,5-difluorophenyl, MW 487.32 as phosphate) and sitagliptin (2,4,5-trifluorophenyl, MW 523.32 as phosphate) produces a mass difference of 36 Da and distinct chromatographic retention properties. This mass difference is readily resolved by LC-MS, enabling unambiguous identification and quantification of 4-desfluoro sitagliptin as a process impurity in sitagliptin API. The 5-desfluoro isomer (CAS 1345822-86-7, also MW 487.32) is a regioisomer and requires orthogonal separation because it shares the identical molecular mass [1]. Analytical techniques including HPLC and NMR spectroscopy are employed to monitor and confirm the identity of this specific impurity [2].

Analytical Method Development HPLC Retention Time Mass Spectrometry

In Vivo Disease-Modifying Efficacy: Des-Fluoro-Sitagliptin Preserves Pancreatic β-Cell Mass and Normalizes β-Cell-to-α-Cell Ratio in HFD/STZ Diabetic Mice

In high-fat diet/streptozotocin (HFD/STZ)-induced diabetic mice, chronic treatment with des-fluoro-sitagliptin produced significant, dose-dependent correction of postprandial and fasting hyperglycemia, HbA₁c, and plasma triglyceride and free fatty acid levels following 2–3 months of therapy [1]. Critically, treatment with des-fluoro-sitagliptin, but not the sulfonylurea glipizide, significantly increased islet insulin content and improved glucose-stimulated insulin secretion in isolated islets. Morphometric analysis demonstrated that des-fluoro-sitagliptin dose-dependently increased the number of insulin-positive β-cells, leading to normalization of β-cell mass and β-cell-to-α-cell ratio [2]. This disease-modifying effect on islet architecture represents a qualitative differentiation from insulin secretagogues such as glipizide, which lower glucose without preserving β-cell mass.

Diabetes Research Pancreatic β-Cell Preservation In Vivo Pharmacology

Certified Reference Material Status: 4-Desfluoro Sitagliptin as a Pharmaceutical Secondary Standard for ANDA Method Validation and Batch Release

4-Desfluoro Sitagliptin (Sitagliptin Impurity B Ph. Eur.) is available as a certified reference material (CRM) and pharmaceutical secondary standard, qualified for use in pharma release testing, qualitative and quantitative analytical method development, and calibration [1]. The material is supplied with comprehensive characterization data compliant with ICH Q2(R1) validation requirements. In contrast, generic sitagliptin API, even at high purity, is not certified as an impurity reference standard and cannot be substituted for system suitability testing in impurity methods. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) [2].

Certified Reference Material Method Validation ANDA Regulatory Compliance

Orthogonal Application: Des-Fluoro-Sitagliptin as a DPP-4 Inhibitor Tool Compound in Cardiovascular and Metabolic Disease Models Beyond Diabetes

Beyond its role as an impurity standard, des-fluoro-sitagliptin has been employed as a DPP-4 inhibitor tool compound in cardiovascular research. In apolipoprotein E-deficient mice, DFS administration improved endothelial function and reduced atherosclerotic lesion formation, with effects attributed to augmented GLP-1 activity in macrophages and endothelium (p < 0.001) [1]. Additionally, DFS regulated brown adipose tissue uncoupling protein (UCP) levels in mice with diet-induced obesity, an effect mediated at least partly through GLP-1 and/or MC-4 pathways [2]. These non-glycemic applications represent differentiation from sitagliptin, which is primarily utilized in glycemic control studies, and from other DPP-4 inhibitors that lack a corresponding body of cardiovascular and metabolic literature in preclinical models.

Atherosclerosis Research Endothelial Function Cardiometabolic Disease Models

High-Value Application Scenarios for 4-Desfluoro Sitagliptin (CAS 1345822-87-8) Based on Quantitative Evidence


Regulatory-Compliant Impurity Profiling and Batch Release Testing of Sitagliptin API and Finished Dosage Forms

QC laboratories performing EP/USP-compliant batch release of sitagliptin pharmaceutical products require 4-desfluoro sitagliptin as the certified Impurity B reference standard (Ph. Eur.) for HPLC system suitability testing, resolution verification between Impurity B and Impurity C, and quantitative determination of the 4-desfluoro impurity in API and drug product. The CRM designation and traceability to pharmacopeial standards [1] make this compound irreplaceable for ANDA regulatory submissions, where substitution with any other analog would invalidate the analytical method per ICH Q2(R1) requirements [2].

DPP-4 Inhibitor Structure-Activity Relationship (SAR) Studies Investigating the Role of Fluorine Substitution on Phenyl Ring Potency

Medicinal chemistry teams studying fluorine SAR in the DPP-4 inhibitor pharmacophore can utilize 4-desfluoro sitagliptin (IC₅₀ = 27 nM for human DPP-4) as a precisely characterized comparator to sitagliptin (IC₅₀ = 18 nM). The 1.5-fold potency difference [3] provides a quantifiable measure of the contribution of the 4-fluoro substituent to DPP-4 binding affinity, enabling rational design of next-generation inhibitors with optimized fluorination patterns [4].

Preclinical Evaluation of DPP-4 Inhibitor Effects on Pancreatic β-Cell Mass Preservation and Islet Neogenesis

Investigators studying disease-modifying diabetes therapies can employ 4-desfluoro sitagliptin as a validated in vivo tool compound with demonstrated efficacy in normalizing β-cell mass and β-cell-to-α-cell ratio in HFD/STZ diabetic mice—an effect not achieved by the sulfonylurea glipizide [5]. This disease-modifying property, confirmed by immunohistochemical morphometric analysis at p < 0.001 versus vehicle [6], supports its use in preclinical studies aimed at understanding mechanisms of β-cell regeneration and protection.

Cardiometabolic Research Investigating Pleiotropic DPP-4 Inhibitor Effects on Atherosclerosis, Endothelial Function, and Adipose Tissue Biology

Researchers exploring non-glycemic effects of DPP-4 inhibition can leverage 4-desfluoro sitagliptin's established efficacy in reducing atherosclerotic lesion formation in ApoE-deficient mice (p < 0.001) [7] and in regulating brown adipose tissue UCP expression in diet-induced obese mice [8]. These validated models provide a foundation for studying GLP-1-mediated cardiovascular protection and energy expenditure modulation independently of glycemic endpoints.

Technical Documentation Hub

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